

pharmacological profile comparison of Mead ethanolamide and 2-arachidonoylglycerol (2-AG)

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A Comparative Pharmacological Profile: Mead Ethanolamide vs. 2-Arachidonoylglycerol

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of the pharmacological profiles of two key endocannabinoids: **Mead ethanolamide** (MEA) and 2-arachidonoylglycerol (2-AG). The information presented is supported by experimental data to assist researchers in understanding the distinct and overlapping roles of these signaling molecules in the endocannabinoid system.

Introduction

Mead ethanolamide (MEA) and 2-arachidonoylglycerol (2-AG) are endogenous ligands for cannabinoid receptors, playing crucial roles in a myriad of physiological processes. While both are derived from fatty acids, their biosynthesis, receptor interactions, and metabolic pathways exhibit significant differences, leading to distinct pharmacological profiles. MEA, the ethanolamide of mead acid, is notably elevated during essential fatty acid deficiency[1][2]. In contrast, 2-AG is the most abundant endocannabinoid in the central nervous system and is considered a primary signaling molecule at both CB1 and CB2 receptors under normal physiological conditions[3]. This guide will delve into a comparative analysis of their receptor binding and efficacy, biosynthesis, and metabolism, supplemented with detailed experimental protocols and signaling pathway visualizations.



Quantitative Data Comparison

The following tables summarize the key quantitative parameters of MEA and 2-AG, providing a direct comparison of their interaction with cannabinoid receptors.

Table 1: Receptor Binding Affinity (Ki/Kd in nM)

Compound	CB1 Receptor	CB2 Receptor	Reference
Mead Ethanolamide (MEA)	753 (Kd)	1810 (Kd)	[4][5]
2- Arachidonoylglycerol (2-AG)	472 (Ki)	1400 (Ki)	[6]

Table 2: Receptor Efficacy (EC50/IC50 in nM)

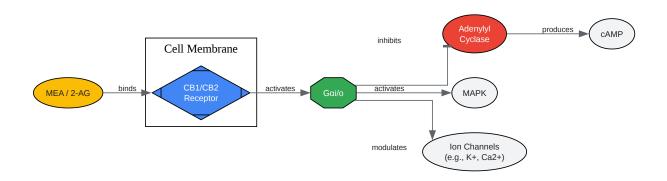
Compound	Assay	CB1 Receptor	CB2 Receptor	Reference
Mead Ethanolamide (MEA)	cAMP Inhibition	431 (IC50)	156 (IC50)	[4]
2- Arachidonoylglyc erol (2-AG)	GPR55 Activation	3 (EC50)	-	[6]
CB1 Activation	519 (EC50)	-	[6]	
CB2 Activation	-	618 (EC50)	[6]	
cAMP Inhibition	-	1300 (IC50)	[7][8]	_
GTPyS Binding	-	122 (EC50)	[7][8]	_

Signaling Pathways

Activation of CB1 and CB2 receptors by MEA and 2-AG initiates a cascade of intracellular signaling events. Both receptors are G-protein coupled receptors (GPCRs) that primarily couple



to Gi/o proteins. This coupling leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Additionally, activation of these receptors can modulate ion channels and activate mitogen-activated protein kinase (MAPK) pathways.



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Figure 1: General signaling pathway for CB1 and CB2 receptor activation.

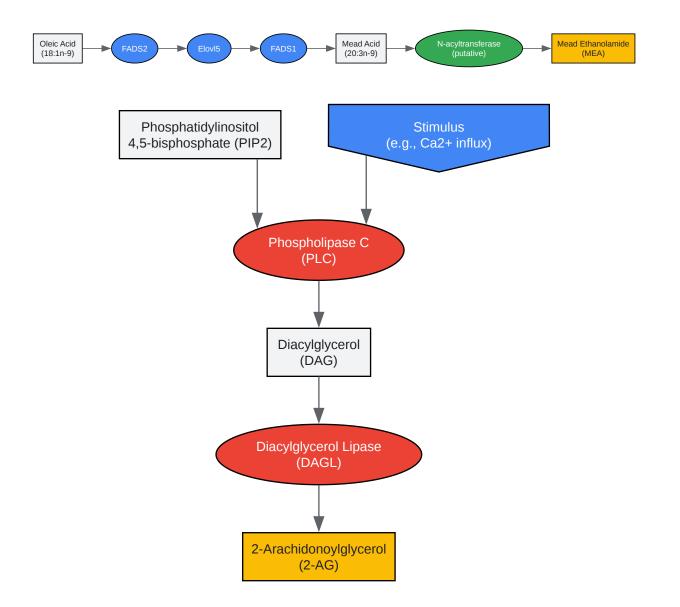
Biosynthesis Pathways

The biosynthetic pathways of MEA and 2-AG are distinct, reflecting their different physiological roles and regulation.

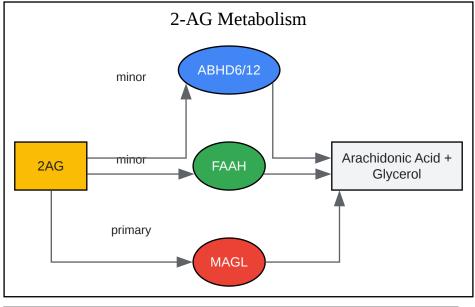
Mead Ethanolamide (MEA) Biosynthesis

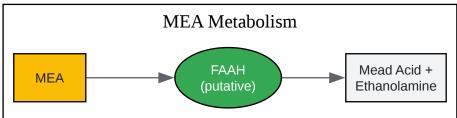
MEA is synthesized from mead acid, an omega-9 fatty acid that accumulates during dietary deficiency of essential fatty acids. The synthesis of mead acid from oleic acid involves a series of desaturation and elongation steps catalyzed by fatty acid desaturase (FADS) and elongase (ELOVL) enzymes[9][10]. While the specific enzyme that converts mead acid to MEA has not been definitively identified, studies suggest that the same enzymatic machinery responsible for anandamide synthesis may be involved, as mead acid is an effective substrate for the formation of its ethanolamide[1].

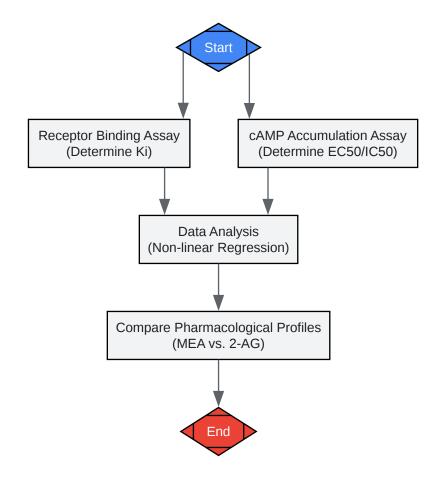














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